(S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
(S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a fluorine atom at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydride or lithium diisopropylamide to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
(S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of (S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered ring containing nitrogen, used widely in medicinal chemistry.
Pyridine: A six-membered aromatic ring containing nitrogen, known for its use in pharmaceuticals and agrochemicals.
Fluoropyridines: Compounds similar to (S)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride but with different substituents on the pyridine ring.
Uniqueness
This compound is unique due to its specific combination of a fluorine atom and a pyrrolidine ring attached to a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-fluoro-5-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFKBCBBODOTJG-WWPIYYJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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